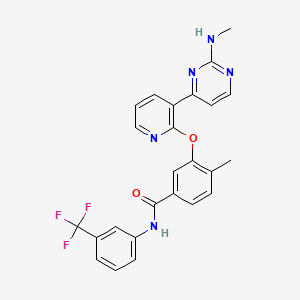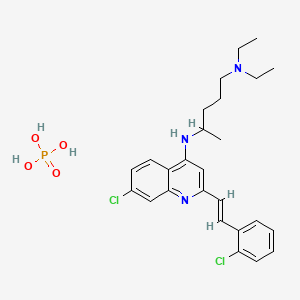
Aminoquinol monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aminoquinol monophosphate may be useful in the treatment of acute necrotising cutaneous leishmaniasis.
Aplicaciones Científicas De Investigación
8-Aminoquinoline Therapy for Latent Malaria : The 8-aminoquinolines have been revolutionary in the treatment of latent malaria. Their clinical use began with plasmochin in 1926, and despite some challenges such as hemolytic toxicity, newer drugs like tafenoquine have been developed, showing promise against endemic malaria (Baird, 2019).
Synthesis of Diastereomerically Pure Nucleotide Phosphoramidates : This research highlights the importance of phosphoramidate derivatives in antiviral drug development. A method to prepare single diastereomer phosphoramidate products, including the HCV clinical candidate PSI-7977, is detailed, showcasing the potential of these compounds in pharmaceutical research (Ross et al., 2011).
Metabolic Derivatives of Primaquine and Their Effects on Red Blood Cells : This study investigated the effects of primaquine metabolites on human red blood cells. The research found that certain metabolites, particularly 5-hydroxy-6-methoxy-8-aminoquinoline, significantly stimulated the hexose monophosphate shunt in red blood cells, without activating a proteolytic system to degrade oxidized proteins (Baird et al., 1986).
Optimization of Metabolic Reaction Networks : This paper discusses the improvement of bioprocess performance, such as amino acid production, by genetically modifying metabolic control architectures. The study uses the xanthine monophosphate (XMP) and guanosine monophosphate (GMP) synthesis pathway as an example to demonstrate how modifying regulatory architectures can significantly enhance metabolic processes (Hatzimanikatis et al., 1996).
Amperometric Detection of Alkaline Phosphatase Activity : This research developed a new substrate, 4-amino-1-naphthylphosphate, for the detection of alkaline phosphatase activity. This has applications in immunosensors and biochemical array detection systems, highlighting the potential of such substrates in electrochemical transducers for medical diagnostics (Masson et al., 2004).
Isotachophoretic Examination of Intercalators with Ribodinucleoside Monophosphates : This study explored the interaction of intercalators with ribodinucleoside monophosphates, providing insights into the isotachophoretic behavior of these compounds. Such research is crucial in understanding the chemical properties of nucleotides and their interactions with various substances (Dohtsu et al., 1988).
Propiedades
Número CAS |
102112-06-1 |
|---|---|
Nombre del producto |
Aminoquinol monophosphate |
Fórmula molecular |
C26H34Cl2N3O4P |
Peso molecular |
554.4 g/mol |
Nombre IUPAC |
4-N-[7-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C26H31Cl2N3.H3O4P/c1-4-31(5-2)16-8-9-19(3)29-26-18-22(14-12-20-10-6-7-11-24(20)28)30-25-17-21(27)13-15-23(25)26;1-5(2,3)4/h6-7,10-15,17-19H,4-5,8-9,16H2,1-3H3,(H,29,30);(H3,1,2,3,4)/b14-12+; |
Clave InChI |
WTBHKKAMHWHVJZ-UNGNXWFZSA-N |
SMILES isomérico |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)/C=C/C3=CC=CC=C3Cl)Cl.OP(=O)(O)O |
SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)C=CC3=CC=CC=C3Cl)Cl.OP(=O)(O)O |
SMILES canónico |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)C=CC3=CC=CC=C3Cl)Cl.OP(=O)(O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Aminoquinol monophosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



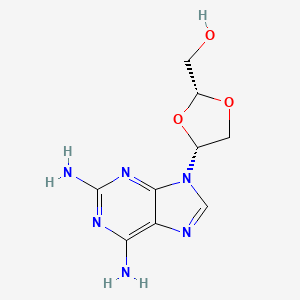
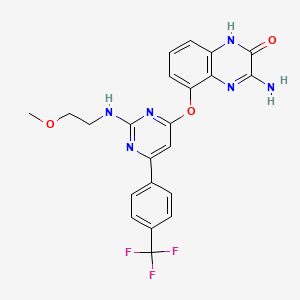
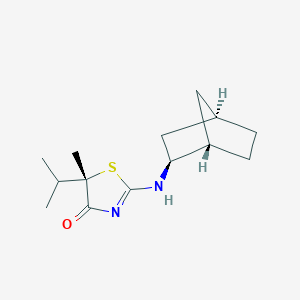
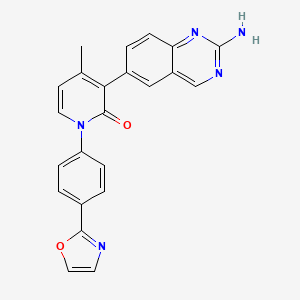
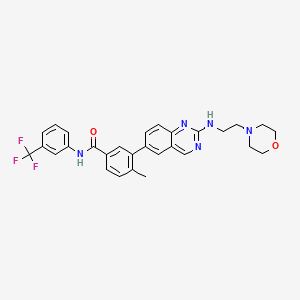
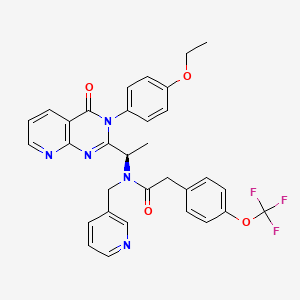
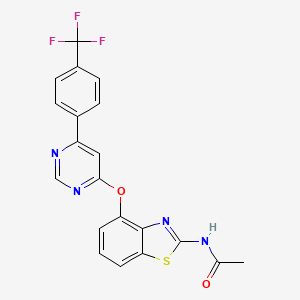
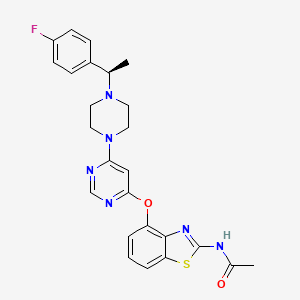
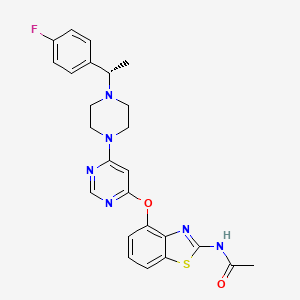
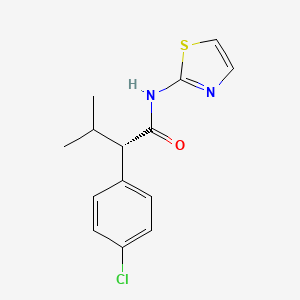
![Benzothiazol-6-yl-[6-(2-cyclohexylmethylamino-4-trifluoromethylphenyl)pyrimidin-4-yl]amine](/img/structure/B1667042.png)
![{2-[6-(2-Acetylamino-benzothiazol-4-yloxy)-pyrimidin-4-yl]-5-trifluoromethyl-phenyl}carbamic acid tert-butyl ester](/img/structure/B1667043.png)
![N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]benzamide](/img/structure/B1667044.png)
